molecular formula C20H28Cl2N2O4 B15337173 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine

Cat. No.: B15337173
M. Wt: 431.3 g/mol
InChI Key: ULOLHCVDUNLORU-UHFFFAOYSA-N
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Description

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine typically involves the protection of piperazine with Boc groups followed by the introduction of the dichlorophenyl substituent. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,4-Di-Boc-piperazine. Subsequently, the dichlorophenyl group is introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of deprotected piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting groups can be removed under acidic conditions, revealing the active piperazine moiety .

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-Boc-piperazine: Lacks the dichlorophenyl substituent.

    1-Boc-piperazine: Contains only one Boc protecting group.

    1,4-Di-Boc-2-(4-chlorophenyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is unique due to the presence of both Boc protecting groups and the dichlorophenyl substituent. This combination imparts specific chemical properties and reactivity, making it valuable for targeted synthesis and applications in various fields .

Properties

Molecular Formula

C20H28Cl2N2O4

Molecular Weight

431.3 g/mol

IUPAC Name

ditert-butyl 2-(3,4-dichlorophenyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C20H28Cl2N2O4/c1-19(2,3)27-17(25)23-9-10-24(18(26)28-20(4,5)6)16(12-23)13-7-8-14(21)15(22)11-13/h7-8,11,16H,9-10,12H2,1-6H3

InChI Key

ULOLHCVDUNLORU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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